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Compound of Interest

Compound Name: Captopril disulfide

Cat. No.: B1668295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Captopril disulfide, the primary oxidative metabolite of the angiotensin-converting enzyme

(ACE) inhibitor, Captopril. Understanding the spectral characteristics of this disulfide is crucial

for impurity profiling, stability studies, and metabolic monitoring in drug development and

quality control. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Captopril disulfide. Due

to the restricted rotation around the amide bond, Captopril and its disulfide exist as a mixture of

cis and trans isomers in solution, which can be distinguished by NMR. The trans-trans isomer

is reported to be the most stable form.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Captopril disulfide is characterized by distinct signals for the methyl

protons of the cis and trans isomers.
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Assignment Chemical Shift (δ) in ppm Isomer

Methyl Protons (-CH₃) 1.17 trans

Methyl Protons (-CH₃) 1.19 cis

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy
The formation of the disulfide bond significantly impacts the chemical shift of the β-carbon (Cβ)

adjacent to the sulfur atom. While a complete, experimentally assigned ¹³C NMR spectrum for

Captopril disulfide is not readily available in the literature, theoretical calculations using the

gauge-independent atomic orbital (GIAO) method have been employed to predict chemical

shifts. The analysis of ¹³C NMR data is a reliable method for confirming the oxidation state of

cysteine residues.

Assignment Predicted Chemical Shift (δ) in ppm

Carbonyl (Amide) ~175

Carbonyl (Carboxylic Acid) ~177

Proline Cα ~61

Proline Cβ ~30

Proline Cγ ~25

Proline Cδ ~48

Methine (-CH-) ~45

Methylene (-CH₂-S) ~42

Methyl (-CH₃) ~18

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocol: NMR Spectroscopy
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A general protocol for acquiring NMR spectra of Captopril disulfide is as follows:

Sample Preparation: Dissolve a precisely weighed sample of Captopril disulfide in a

suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The

concentration should be optimized for the instrument's sensitivity, typically in the range of 5-

20 mg/mL.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher)

equipped with a suitable probe.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a larger number of scans due to the low natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

a suitable internal standard (e.g., TMS or the residual solvent peak).
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Figure 1: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in

Captopril disulfide and confirming the formation of the disulfide bond.

Key Spectral Features
The most significant change observed in the IR spectrum upon the oxidation of Captopril to its

disulfide is the disappearance of the S-H stretching vibration and the appearance of a new

band corresponding to the S-S bond.
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Vibrational Mode Wavenumber (cm⁻¹) Intensity Notes

O-H Stretch

(Carboxylic Acid)
3300-2500 Broad

C-H Stretch 2980-2870 Medium

S-H Stretch ~2566 Absent

Present in Captopril,

disappears upon

disulfide formation.[1]

C=O Stretch

(Carboxylic Acid)
~1745 Strong

C=O Stretch (Amide) ~1650 Strong

S-S Stretch ~512 Weak

Diagnostic peak for

disulfide bond

formation.[1][2]

Experimental Protocol: FT-IR Spectroscopy
A typical procedure for obtaining an FT-IR spectrum of solid Captopril disulfide is as follows:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of Captopril disulfide with approximately 100-200 mg of

dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.
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Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400

cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final absorbance or transmittance spectrum.
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Figure 2: Experimental workflow for FT-IR analysis.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of Captopril disulfide and

to study its fragmentation pattern, which aids in its structural confirmation and identification in

complex mixtures.

Molecular Ion and Fragmentation
The nominal molecular weight of Captopril disulfide is 432.6 g/mol .[3][4] High-resolution

mass spectrometry can provide a more accurate mass measurement. Electrospray ionization

(ESI) is a common technique for the analysis of Captopril and its metabolites.

The fragmentation of Captopril disulfide in MS/MS experiments can provide valuable

structural information. While a detailed fragmentation scheme can be complex, some expected

fragment ions are listed below.
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m/z Proposed Fragment Notes

433.1 [M+H]⁺ Protonated molecular ion.

218.1 [M/2+H]⁺

Cleavage of the disulfide bond

with the addition of a proton to

one monomeric unit.

115.9 [Proline-H]⁺
A common fragment from the

proline moiety.

Note: The observed m/z values and their relative intensities can vary depending on the

ionization method and collision energy.

Experimental Protocol: Mass Spectrometry
A general protocol for LC-MS/MS analysis of Captopril disulfide is outlined below:

Sample Preparation:

Dissolve the Captopril disulfide sample in a solvent compatible with the mobile phase

(e.g., a mixture of water and acetonitrile with a small amount of formic acid).

Filter the sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC):

Use a reverse-phase HPLC column (e.g., C18).

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid

(A) and acetonitrile with 0.1% formic acid (B).

Mass Spectrometry (MS):

Couple the LC system to a mass spectrometer equipped with an electrospray ionization

(ESI) source.

Operate the ESI source in positive ion mode.
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Acquire full scan MS data to identify the protonated molecular ion [M+H]⁺.

Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to

collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Data Analysis: Analyze the mass spectra to determine the m/z values of the parent and

fragment ions and propose fragmentation pathways.
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Figure 3: Experimental workflow for LC-MS/MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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